molecular formula C13H12N4O3S2 B15280940 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15280940
M. Wt: 336.4 g/mol
InChI Key: BXCHIPLODJXVDD-UHFFFAOYSA-N
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Description

6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and benzodioxole. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.

    Introduction of the Benzodioxole Moiety: This step involves the reaction of the triazole intermediate with 1,3-benzodioxole-5-carbaldehyde under suitable conditions.

    Methylsulfanyl Group Addition:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzodioxole moiety, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or benzodioxole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as carbonic anhydrase, cholinesterase, and aromatase.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and interference with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety but with different functional groups.

    Methylsulfanyl Substituted Heterocycles: Other heterocyclic compounds with a methylsulfanyl group.

Uniqueness

6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of three distinct pharmacophores, which may confer a broader range of biological activities and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C13H12N4O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yloxymethyl)-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12N4O3S2/c1-21-6-11-14-15-13-17(11)16-12(22-13)5-18-8-2-3-9-10(4-8)20-7-19-9/h2-4H,5-7H2,1H3

InChI Key

BXCHIPLODJXVDD-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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